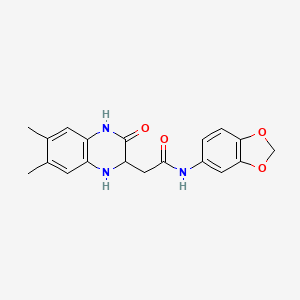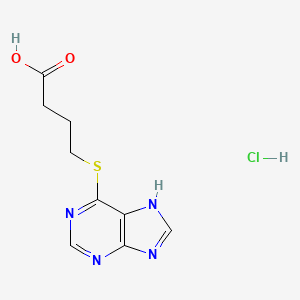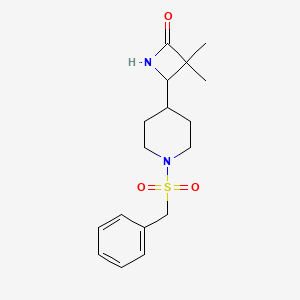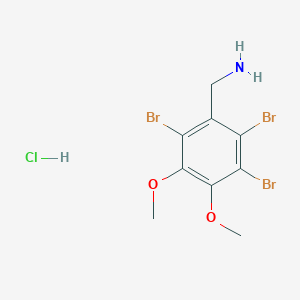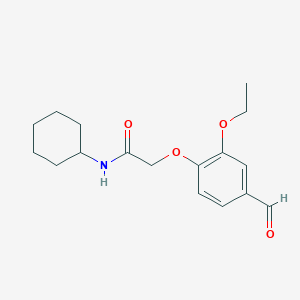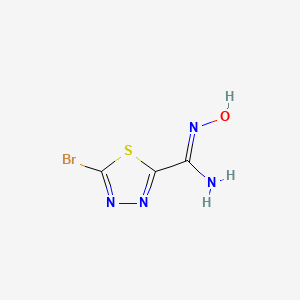
5-Bromo-N'-hydroxy-1,3,4-thiadiazole-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide” is a chemical compound with the CAS Number: 2260939-17-9 . It has a molecular weight of 223.05 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes “5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide”, involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The electronic structure and electron delocalization in benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), its 4-bromo and 4,8-dibromo derivatives were studied using X-ray analysis and ab initio calculations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide” include palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions .Physical and Chemical Properties Analysis
“5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide” is a powder at room temperature . Its 1H NMR spectrum showed various signals corresponding to different groups .Mécanisme D'action
While the specific mechanism of action for “5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide” is not explicitly mentioned in the search results, it is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Orientations Futures
1,3,4-thiadiazole derivatives, including “5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide”, have shown significant therapeutic potential . They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial . Therefore, future research could focus on exploring these properties further and developing new therapeutic agents based on these compounds.
Propriétés
Numéro CAS |
2260939-17-9 |
|---|---|
Formule moléculaire |
C3H3BrN4OS |
Poids moléculaire |
223.05 g/mol |
Nom IUPAC |
5-bromo-N'-hydroxy-1,3,4-thiadiazole-2-carboximidamide |
InChI |
InChI=1S/C3H3BrN4OS/c4-3-7-6-2(10-3)1(5)8-9/h9H,(H2,5,8) |
Clé InChI |
MRUJTWQVZYBSCL-UHFFFAOYSA-N |
SMILES |
C1(=NN=C(S1)Br)C(=NO)N |
SMILES canonique |
C1(=NN=C(S1)Br)C(=NO)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-methyl-3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2907157.png)

![3-(4-chlorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2907162.png)
![2-(Bromomethyl)benzo[1,2-d:3,4-d']bis(thiazole)](/img/structure/B2907163.png)
![4-Methyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2907166.png)

